2-[(Phenylphosphanyl)methyl]aniline
Description
2-[(Phenylphosphanyl)methyl]aniline is a nitrogen- and phosphorus-containing aromatic compound characterized by an aniline backbone substituted at the 2-position with a phenylphosphanyl-methyl group. Key features of this class of compounds include:
- Air stability: Unlike many phosphine derivatives, 2-(phenylphosphanyl)aniline demonstrates stability under ambient conditions, enabling easier handling and purification via silica-gel chromatography .
- Electronic properties: The electron-donating phosphanyl group and aromatic amine moiety make it a candidate for coordination chemistry, catalysis, or heterocyclic synthesis .
Properties
CAS No. |
82632-04-0 |
|---|---|
Molecular Formula |
C13H14NP |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-(phenylphosphanylmethyl)aniline |
InChI |
InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |
InChI Key |
PKCYXKLNUFKWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines or phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenylphosphine oxide derivatives.
Reduction: Secondary amines or phosphines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(phenylphosphanyl)aniline and structurally/functionally related compounds:
3-[(Phenylsulfonyl)methyl]aniline Hydrochloride
Analysis: The sulfonyl analogue exhibits higher synthetic yield but requires acidic conditions and forms a hygroscopic salt.
2-(Diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]aniline
Analysis: The diphenylphosphino derivative’s bulkier structure and bidentate capability make it more suitable for stabilizing metal complexes in catalysis, though its synthesis is likely more complex .
2-[(Phenylamino)methyl]aniline
Analysis: The nitrogen-based substituent in 2-[(phenylamino)methyl]aniline alters electronic properties, favoring applications in organic synthesis over catalysis .
Phosphate Salts of Aniline (e.g., Methyl Phosphate)
Analysis: Phosphate salts exhibit distinct solubility and reactivity due to ionic bonding, limiting their utility in organometallic chemistry compared to covalent phosphanyl derivatives .
Data Tables
Table 2: Spectroscopic Data Comparison
| Compound | $^{31}$P NMR (δ) | IR/NMR Features |
|---|---|---|
| 2-(Phenylphosphanyl)aniline | 36.1 | Not reported |
| 3-[(Phenylsulfonyl)methyl]aniline HCl | N/A | IR: S=O stretch ~1150 cm⁻¹ |
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